5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone
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Overview
Description
5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone is a chemical compound that combines the structural features of 5-bromo-2-hydroxybenzaldehyde and 9-acridinylhydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 9-acridinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone.
9-Acridinylhydrazine: Another precursor used in the synthesis.
2-Hydroxy-5-bromobenzaldehyde: A structurally similar compound with different functional properties.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with enzymes and DNA makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
94355-82-5 |
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Molecular Formula |
C20H14BrN3O |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[(E)-(acridin-9-ylhydrazinylidene)methyl]-4-bromophenol |
InChI |
InChI=1S/C20H14BrN3O/c21-14-9-10-19(25)13(11-14)12-22-24-20-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)20/h1-12,25H,(H,23,24)/b22-12+ |
InChI Key |
KMTIUJKVSBVZEG-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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